molecular formula C22H25N3O3S B2556389 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide CAS No. 877648-16-3

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B2556389
CAS No.: 877648-16-3
M. Wt: 411.52
InChI Key: XNZDXSIBMWMRSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated the synthesis and characterization of various sulfonamide derivatives, including compounds related to N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide. These studies often aim to explore the chemical properties, structural analysis, and potential biological activities of these compounds. For example, El-Gaby et al. (2018) synthesized a series of benzenesulfonamides with potential antimicrobial activities, showcasing the diverse chemical manipulations possible with sulfonamide moieties (El-Gaby et al., 2018).

Biological Activities

  • Sulfonamide compounds have been evaluated for various biological activities, including antimicrobial, antiurease, and antioxidant properties. For instance, Sokmen et al. (2014) explored the synthesis and biological evaluation of 1,2,4-triazole Schiff base and amine derivatives, demonstrating effective antiurease and antioxidant activities (Sokmen et al., 2014).

Molecular Interactions and Crystal Structures

  • The study of crystal structures and molecular interactions of benzenesulfonamide derivatives offers insights into their potential applications in drug design and development. Bats et al. (2001) analyzed two isomorphous benzenesulfonamide crystal structures, highlighting the significance of intermolecular interactions in determining the crystal packing and potential drug-receptor interactions (Bats et al., 2001).

Anticancer Activity

  • The anticancer potential of benzenesulfonamide derivatives has also been a significant area of research. Kumar et al. (2015) conducted a study on the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their anticancer activity against various human cancer cell lines, which underscores the therapeutic potential of these compounds in oncology (Kumar et al., 2015).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-29(27,20-10-5-2-6-11-20)23-18-21(22-12-7-17-28-22)25-15-13-24(14-16-25)19-8-3-1-4-9-19/h1-12,17,21,23H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZDXSIBMWMRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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